2'-Deoxycytidine 3'-monophosphate sodium salt

Descripción general

Descripción

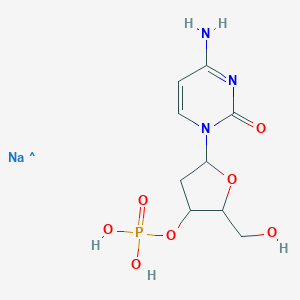

2’-Deoxycytidine 3’-monophosphate sodium salt: is a nucleotide analog that plays a crucial role in the study of DNA synthesis and repair mechanisms. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is commonly used in biochemical and molecular biology research to investigate the mechanisms of DNA strand breakage and nucleic acid base modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective phosphorylation at the 3’ position. The protecting groups are then removed to yield the desired compound. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .

Industrial Production Methods: Industrial production of 2’-Deoxycytidine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing chromatography techniques for purification. The final product is typically obtained as a sodium salt to enhance its solubility and stability .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxycytidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-deoxycytidine 3’-monophosphate.

Reduction: Reduction reactions can convert it back to its deoxy form.

Substitution: Nucleophilic substitution reactions can modify the base or sugar moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides under basic conditions.

Major Products Formed:

- Oxidation products include 2’-deoxycytidine 3’-monophosphate.

- Reduction products include the deoxy form of the compound.

- Substitution reactions yield various modified nucleotides .

Aplicaciones Científicas De Investigación

Biochemical Research

2'-Deoxycytidine 3'-monophosphate sodium salt is widely used in biochemical assays to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of various modifications on nucleic acid stability and functionality.

Key Studies:

- DNA Strand Breakage: dCMP has been utilized to model DNA strand breakage, providing insights into the mechanisms of DNA damage and repair .

- Base Modifications: It serves as a substrate for studying nucleic acid base modifications, which are crucial for understanding mutagenesis and epigenetics .

Molecular Biology

In molecular biology, dCMP is employed in various experimental protocols, including:

- PCR Amplification: Used as a building block in polymerase chain reaction (PCR) to amplify specific DNA sequences.

- Cloning: Facilitates the cloning of genes by providing necessary nucleotides for DNA ligation processes.

Case Study:

A study demonstrated the efficacy of dCMP in enhancing the yield of PCR products when compared to standard nucleotides, highlighting its utility in genetic engineering applications .

Medical Applications

The compound has garnered attention for its potential therapeutic applications:

- Antiviral Therapies: Research indicates that dCMP can inhibit viral replication by interfering with viral RNA synthesis .

- Anticancer Treatments: Its analogs have been investigated for their ability to induce apoptosis in cancer cells by disrupting normal DNA replication processes .

Clinical Trials:

Several clinical trials have explored the use of dCMP derivatives in combination therapies for treating various cancers, showing promising results in reducing tumor growth .

Mecanismo De Acción

The mechanism of action of 2’-Deoxycytidine 3’-monophosphate sodium salt involves its incorporation into DNA strands during synthesis. The compound can induce DNA strand breaks by forming adducts with nucleic acid bases, leading to the cleavage of the DNA backbone. This process is mediated by the formation of reactive intermediates that attack the phosphodiester bonds in the DNA strand .

Comparación Con Compuestos Similares

- 2’-Deoxycytidine 5’-monophosphate sodium salt

- 2’-Deoxyadenosine 5’-monophosphate monohydrate

- Inosine 5’-monophosphate disodium salt hydrate

- Thymidine 5’-monophosphate disodium salt hydrate

- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate

Comparison: 2’-Deoxycytidine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to be used in specialized studies of DNA strand breakage and repair mechanisms .

Actividad Biológica

2'-Deoxycytidine 3'-monophosphate sodium salt (dCMP) is a nucleotide that plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. As a monophosphate derivative of deoxycytidine, dCMP is involved in the synthesis of nucleic acids and serves as a substrate for various enzymes. This article explores the biological activity of dCMP, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12N3O7P

- Molecular Weight : 323.2 g/mol

- Solubility : Soluble in water; stability under physiological conditions.

- Substrate for Nucleotide Synthesis : dCMP is phosphorylated to form dCDP and subsequently dCTP, which are essential for DNA replication and repair.

- Inhibition of DNA Methylation : Studies indicate that modifications to dCMP can inhibit DNA methyltransferases, leading to altered gene expression profiles and potential therapeutic effects in cancer treatment .

Biological Activity

The biological activity of dCMP is primarily linked to its role in nucleic acid metabolism. Below are key findings from various studies:

Table 1: Biological Activities of this compound

Case Studies

- Cancer Therapy : A study demonstrated that dCMP derivatives can enhance the effectiveness of chemotherapeutic agents by increasing their intracellular concentrations through improved transport mechanisms . This is particularly significant in cells deficient in deoxycytidine kinase (dCK), where traditional therapies may fail.

- Antiviral Applications : Research has indicated that dCMP can be utilized in antiviral therapies by disrupting viral replication pathways, showcasing its potential beyond traditional nucleoside analogs .

Research Findings

- Transport Mechanisms : The uptake of dCMP into cells is facilitated by nucleoside transporters, which can be inhibited by compounds like dipyridamole, affecting the overall efficacy of dCMP-based therapies .

- Pharmacokinetics : Studies on the pharmacokinetics of dCMP show that it undergoes rapid metabolism within cells, necessitating careful consideration of dosing regimens in therapeutic applications .

Propiedades

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZIBCGDGWHGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585127 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102814-05-1 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.